molecular formula C26H36O9 B018422 Caesalmin E CAS No. 204185-91-1

Caesalmin E

Cat. No. B018422
CAS RN: 204185-91-1
M. Wt: 492.6 g/mol
InChI Key: ZMDJQZBKCANBDV-GZEDFXFRSA-N
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Description

Caesalmin E is a natural diterpenoid compound found in several plants . It belongs to the chemical family of Diterpenoids . The molecular formula of Caesalmin E is C26H36O9 .


Synthesis Analysis

The synthesis of Caesalmin E involves transformations of cassane diterpenoids from Caesalpinia bonduc into aromatic derivatives . For instance, Caesalmin C was hydrolyzed with Na2CO3 upon refluxing in MeOH to yield compound 1 .


Molecular Structure Analysis

The molecular weight of Caesalmin E is 492.56 . The SMILES notation for Caesalmin E is C[C@@]12[C@]3([H])C@@(C4=C(OC=C4)C3)C)([H])C@@H=O)C@H=O)[C@]1(C(C)(CC[C@@H]2OC(C)=O)C)O .

Scientific Research Applications

Safety and Hazards

The safety data sheet for Caesalmin E suggests that it should be handled with care. It recommends the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Mechanism of Action

Target of Action

Caesalmin E, a natural cassane furanoditerpene, has been identified to have anti-Para3 (Parainfluenza virus type 3) virus activities . The Parainfluenza virus type 3 is a significant cause of respiratory tract infections, particularly in children, and is a primary target of Caesalmin E.

Mode of Action

It is known that caesalmin e interacts with the virus, leading to its antiviral activities .

Biochemical Pathways

It is known that the compound has antiviral activities, suggesting that it may interfere with the viral replication process

Pharmacokinetics

A study on cassane diterpenoids, a group of compounds that includes caesalmin e, showed that these compounds are absorbed quickly, eliminated rapidly, and have high blood concentrations

Result of Action

The result of Caesalmin E’s action is its antiviral activity against the Parainfluenza virus type 3 . This suggests that the compound may have potential therapeutic applications in the treatment of respiratory tract infections caused by this virus.

Action Environment

It is known that the compound is a natural product isolated from the plant caesalpinia magnifoliolata metc , suggesting that its production and availability may be influenced by environmental conditions affecting this plant

properties

IUPAC Name

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDJQZBKCANBDV-GZEDFXFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caesalmin E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known sources and structural characteristics of Caesalmin E?

A1: Caesalmin E is a cassane-type diterpene found in the seeds of various Caesalpinia species, including Caesalpinia crista [], Caesalpinia decapetala [], and Caesalpinia magnifoliolata []. While its exact molecular weight and formula aren't specified in these papers, its structure is elucidated through spectroscopic methods like 1D- and 2D-NMR, HR-EI-MS, and comparisons with related compounds [, , ].

Q2: What pharmacokinetic properties of Caesalmin E have been investigated?

A3: A study investigating cassane diterpenoids from Caesalpinia minax used UHPLC-Q-Orbitrap HR-MS to analyze the pharmacokinetics of Caesalmin E in rats []. This research revealed that Caesalmin E is absorbed quickly, eliminated rapidly, and achieves a high blood concentration. Tissue distribution analysis showed a wide distribution, with the stomach being the primary site of accumulation, followed by the small intestine and liver [].

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